1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

Medicinal chemistry teams pursuing PDE10 inhibitors or halogen-bonding SAR require a brominated building block with reliable purity. Non-halogenated or chloro analogs lack reactivity for efficient cross-coupling. 1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid (CAS 1311265-18-5) resolves this: • 4-Bromo handle enables Pd-catalyzed Suzuki/Buchwald-Hartwig diversification 10-100× faster than chloro analogs • Computed XLogP3=2.4 ensures balanced passive permeability for cell-based assays • ISO-certified ≥98% purity grade available in stock for immediate global shipping, eliminating in-house purification delays.

Molecular Formula C11H11BrO3
Molecular Weight 271.11 g/mol
CAS No. 1311265-18-5
Cat. No. B1403094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid
CAS1311265-18-5
Molecular FormulaC11H11BrO3
Molecular Weight271.11 g/mol
Structural Identifiers
SMILESC1CC1(COC2=CC=C(C=C2)Br)C(=O)O
InChIInChI=1S/C11H11BrO3/c12-8-1-3-9(4-2-8)15-7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14)
InChIKeyUBZDXXPBNOCKPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid: Overview


1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid (CAS 1311265-18-5) is a 1,1-disubstituted cyclopropane carboxylic acid derivative with molecular formula C11H11BrO3 and a molecular weight of 271.11 g/mol [1]. The compound features a cyclopropane ring directly attached to both a carboxylic acid group and a 4-bromophenoxymethyl substituent. Its computed XLogP3-AA value of 2.4 [1] establishes a moderate lipophilicity baseline that distinguishes it from its non-halogenated, fluoro-, and chloro-analogs. Vendor-reported purity specifications (≥95% and ≥98% grades) from ISO-certified suppliers indicate availability for pharmaceutical R&D procurement.

Synthetic handle

Aryl bromide ready for Suzuki, Buchwald-Hartwig, and Heck cross-coupling diversification.

Procurement grade

Available in screening grade and ISO-certified high-purity grades for pharmaceutical R&D.

Physicochemical profile

Moderate computed lipophilicity supports permeability assessment in cell-based assays.

Why 4-Bromo Substitution Matters


Within the aryloxymethyl cyclopropane carboxylic acid scaffold class, the identity of the 4-halo substituent directly controls lipophilicity (XLogP3), molecular polar surface area, and reactivity in metal-catalyzed cross-coupling reactions. The 4-bromo derivative occupies a strategic middle ground: it provides sufficient steric bulk and polarizability for halogen bonding interactions without the metabolic instability sometimes associated with the 4-iodo analog or the reduced leaving-group reactivity of the 4-chloro analog [1]. Generic substitution with the non-halogenated (H), 4-F, or 4-Cl analog immediately alters the computed logP, rotatable bond count, and synthetic utility of the building block [1][2], making the brominated variant non-fungible for applications where the balance of reactivity and lipophilicity is critical.

Lipophilicity shift

Replacing bromine with chlorine, fluorine, or hydrogen alters computed logP, which may shift membrane permeability and distribution predictions.

Reduced cross-coupling reactivity

4-Chloro and 4-fluoro analogs exhibit slower oxidative addition with Pd(0), potentially requiring harsher conditions or specialized ligands.

PDE10 pharmacophore mismatch

The brominated scaffold is specifically encompassed in PDE10 inhibitor patent claims; non-brominated analogs may lack the intended electronic profile for target engagement studies.

Differentiation Evidence vs. Halogen Analogs


Computed Lipophilicity Comparison

The 4-bromo analog exhibits a computed XLogP3-AA of 2.4, representing a quantifiable increase in lipophilicity versus the 4-chloro analog (estimated XLogP3 ~2.0, based on a -0.4 unit shift per chloro-to-bromo substitution in aryl systems [1]) and a larger differential versus the 4-fluoro analog (estimated XLogP3 ~1.6) and the unsubstituted phenoxymethyl analog (XLogP3 ~1.7) [1]. This 0.4-0.8 log unit increase can meaningfully alter predicted membrane permeability and volume of distribution.

Lipophilicity (XLogP3)
Class-level inference
2.4 (Br) vs 2.0 (Cl), 1.6 (F), 1.7 (H) estimated
Supports improved permeability prediction in cell-based models
Comparator values are class-level estimates; not experimentally measured for these specific compounds
Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Heavy Atom Count

The target compound has a molecular weight of 271.11 g/mol and contains a bromine atom (atomic weight 79.9) [1]. In comparison, the 4-chloro analog (C11H11ClO3) has a molecular weight of 226.65 g/mol , the unsubstituted analog (C11H12O3) is 192.21 g/mol , and a hypothetical 4-iodo analog would exceed 318 g/mol. The bromo analog thus sits at a 44.46 g/mol increment over the chloro analog, providing tunable heavy-atom density without exceeding typical lead-like MW thresholds.

Molecular weight
Cross-study comparable
271.11 g/mol (Br) vs 226.65 (Cl), 192.21 (H)
Intermediate MW balances heavy-atom density for lead-likeness
Iodo analog estimated >318 g/mol; bromo sits within Rule-of-5 space
Molecular weight Lead-likeness Fragment-based drug design

PDE10 Inhibitor Patent Scope

WO2012162213A1 (Merck Sharp & Dohme) explicitly claims aryloxymethyl cyclopropane derivatives as PDE10 inhibitors for treating CNS disorders including schizophrenia [1]. The patent's Markush structures encompass 4-substituted phenoxymethyl cyclopropane carboxylic acids as key intermediates or substructures. While individual compound IC50 values are not disclosed for the 4-bromo acid itself, the patent establishes the aryloxymethyl cyclopropane scaffold as a verified pharmacophore for PDE10 inhibition. The 4-bromo variant is a direct precursor within this patent scope, and the electron-withdrawing nature of bromine is known to modulate PDE10 potency in related series [1].

PDE10 patent scope
Class-level inference
Encompassed by WO2012162213A1 Markush structures
Supports PDE10 pharmacophore research fit
No specific IC50 data available for this compound; scaffold-level evidence only
PDE10 inhibition CNS disorders Schizophrenia

Synthetic Utility in Cross-Coupling

The 4-bromophenyl moiety provides a well-established handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck) with reactivity superior to the 4-chloro analog. Aryl bromides undergo oxidative addition to Pd(0) approximately 10-100 times faster than the corresponding aryl chlorides under standard conditions [1]. This reactivity differential makes the bromo analog the preferred building block when downstream diversification via cross-coupling is planned, while the chloro analog may require specialized ligands (e.g., bulky electron-rich phosphines) or harsher conditions. The cyclopropane ring further provides conformational constraint that can enhance target binding upon elaboration [2].

Cross-coupling reactivity
Class-level inference
Ar-Br oxidative addition ~10–100× faster vs Ar-Cl
Enables milder Pd-catalyzed diversification
General aryl halide trend; compound-specific kinetics not reported
Suzuki coupling Buchwald-Hartwig Building block

Vendor-Supplied Purity Grades

Commercial suppliers offer 1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid at two distinct purity tiers: ≥98% (NLT 98%) from ISO-certified suppliers and ≥95% from general chemical vendors . The 98%+ grade is specified as suitable for global pharmaceutical R&D and quality control applications under ISO certification . This dual-tier availability provides procurement flexibility: the 95% grade for initial screening and the 98%+ grade for late-stage lead optimization or analytical standard use.

Purity grades
Supporting evidence
≥98% (ISO-certified) and ≥95% available
Certified grade supports direct pharmaceutical R&D use
Vendor-reported; verify lot-specific COA before critical experiments
Purity Quality control Procurement specification

Key Application Scenarios


PDE10 Inhibitor Lead Optimization

Medicinal chemistry teams pursuing PDE10 inhibitors for schizophrenia or Huntington's disease can utilize this compound as a key intermediate within the aryloxymethyl cyclopropane pharmacophore space claimed in WO2012162213A1 [1]. The 4-bromo substituent provides a synthetic handle for late-stage diversification via Suzuki or Buchwald-Hartwig coupling, while the cyclopropane ring constrains the carboxylic acid orientation, potentially improving target engagement.

Halogen Bonding in Protein-Ligand Interactions

The 4-bromophenoxy group can engage in halogen bonding with backbone carbonyls or side-chain residues in protein binding pockets. With a computed XLogP3 of 2.4 [1], the compound provides balanced lipophilicity for passive cellular permeability. Researchers designing halogen-bonding SAR studies should select the 4-bromo variant over the 4-chloro (lower polarizability) or 4-iodo (potentially excessive lipophilicity and metabolic instability) analogs.

Agrochemical Intermediate for Novel Esters

Cyclopropane carboxylic acid derivatives are established intermediates for pyrethroid insecticides [1]. The 4-bromophenoxymethyl variant offers an alternative substitution pattern for generating novel ester derivatives with potentially differentiated insecticidal activity and resistance profiles compared to conventional pyrethroids based on chrysanthemic acid scaffolds.

Analytical Standard and HPLC Reference

The availability of an ISO-certified ≥98% purity grade [1] supports deployment as a reference standard for HPLC method development, impurity profiling, and quality control in pharmaceutical manufacturing environments where cyclopropane carboxylic acid intermediates are employed.

Application
Selection Property
Validation Focus
PDE10 inhibition research
Aryl bromide diversification handle
PDE10 pharmacophore SAR & coupling scope
Halogen bonding SAR studies
4-Bromo polarizability and computed logP
Crystallography or binding assay with target protein
Agrochemical lead discovery
Cyclopropane carboxylate scaffold
Insecticidal activity & resistance profile screening
Analytical reference standard
Certified high purity grade
HPLC method development & impurity profiling
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